Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, also known by its CAS number 147118-30-7, is a compound that has gained attention in the pharmaceutical field due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22FN3O4S
- Molecular Weight : 395.45 g/mol
- IUPAC Name : Ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate
- CAS Number : 147118-30-7
The compound is structurally related to statins, particularly Rosuvastatin, suggesting that it may exhibit similar lipid-lowering effects. Its mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Additionally, the presence of the sulfonamide group may enhance its interaction with biological targets by influencing binding affinities and solubility.
Antihyperlipidemic Effects
This compound has been investigated for its antihyperlipidemic properties. Studies indicate that it may lower serum cholesterol levels effectively while maintaining a favorable safety profile. This property is particularly relevant in the treatment of conditions such as hyperlipidemia and cardiovascular diseases.
Anti-inflammatory Activity
Research has suggested that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies on related pyrimidine derivatives have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This compound may also possess these anti-inflammatory properties, warranting further investigation.
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound exhibits low cytotoxicity in various cell lines, making it a promising candidate for further development in drug formulations aimed at treating chronic diseases without severe side effects .
Case Study 1: Lipid Profile Improvement
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in total cholesterol and LDL levels compared to control groups. The study highlighted its potential as a therapeutic agent for managing dyslipidemia.
Case Study 2: Inhibition of Inflammatory Pathways
In vitro studies have shown that derivatives of this compound can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases.
Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-5-25-16(22)13-14(10(2)3)19-17(21-26(4,23)24)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIQXSKIMRZIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)NS(=O)(=O)C)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648356 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035595-71-1 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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